Methyl (E)-m-nitrocinnamate (CAS: 1664-59-1) is a highly electron-deficient, UV-active α,β-unsaturated ester utilized extensively as a specialized building block in medicinal chemistry and materials science. Characterized by the strong electron-withdrawing effect of the meta-nitro group, this compound exhibits distinct photophysical properties and altered alkene reactivity compared to unsubstituted cinnamates. It is primarily procured as a precursor for meta-substituted phenylpropanoids, a scaffold for high-affinity receptor ligands, and a high-absorptivity component in photoresponsive systems[1].
Substituting Methyl (E)-m-nitrocinnamate with its para-isomer (Methyl 4-nitrocinnamate) or unsubstituted methyl cinnamate fundamentally alters both process chemistry and material performance. In photochemical applications, the para-isomer suffers from a significantly lower molar extinction coefficient, requiring higher material loading to achieve equivalent UV absorption [1]. In synthetic workflows, the meta-nitro group severely deactivates the conjugated system, completely inhibiting standard copper-catalyzed Michael additions and disrupting regiocontrol in asymmetric functionalizations [2]. Buyers must procure this exact isomer only when its specific electronic deactivation or high UV absorptivity is explicitly required by the downstream application.
For applications in photoresponsive materials, the position of the nitro group dictates optical efficiency. Methyl 3-nitrocinnamate demonstrates a significantly higher molar extinction coefficient than its para-substituted counterpart, making it a more efficient UV absorber [1].
| Evidence Dimension | Molar Extinction Coefficient (ε) |
| Target Compound Data | 120,000 M⁻¹cm⁻¹ |
| Comparator Or Baseline | Methyl 4-nitrocinnamate (88,000 M⁻¹cm⁻¹) |
| Quantified Difference | 36.3% higher absorptivity for the meta-isomer |
| Conditions | Lowest π-π* excited state analysis |
Allows material scientists to use lower concentrations of the photoactive compound in UV-curing or photolabile systems, reducing overall formulation costs.
The strong electron-withdrawing nature of the meta-nitro group severely inhibits standard copper-catalyzed conjugate additions. Attempts to add ethyl Grignard or ethyl zinc reagents to Methyl 3-nitrocinnamate fail entirely, necessitating the use of more highly activated derivatives (like dimethyl 3-nitrobenzalmalonate) if beta-alkylation is required [1].
| Evidence Dimension | Conjugate Addition Conversion |
| Target Compound Data | Inhibited / No reaction |
| Comparator Or Baseline | Dimethyl 3-nitrobenzalmalonate (Successful addition) |
| Quantified Difference | Complete inhibition of the standard Michael addition pathway |
| Conditions | Copper-catalyzed addition of ethyl Grignard/zinc reagents |
Prevents costly process failures by warning buyers that standard Michael addition routes will not work with this specific cinnamate ester.
Electron-poor cinnamates respond poorly to standard asymmetric functionalization. During Sharpless asymmetric aminohydroxylation using the AQN ligand system, Methyl 3-nitrocinnamate yields a poor 1:1 mixture of regioisomers, whereas mildly deactivated analogs like methyl 4-chlorocinnamate maintain synthetically useful regiocontrol [1].
| Evidence Dimension | Regioisomer Ratio |
| Target Compound Data | 1:1 mixture (complete loss of selectivity) |
| Comparator Or Baseline | Methyl 4-chlorocinnamate (77:23 ratio) |
| Quantified Difference | 50% reduction in major isomer selectivity |
| Conditions | Sharpless asymmetric aminohydroxylation using AQN ligand system |
Forces process chemists to procure alternative halogenated precursors and perform nitration downstream if high asymmetric regiocontrol is required.
When synthesizing homoazanicotine analogues, the choice of cinnamate precursor dictates final receptor affinity. Derivatives synthesized from Methyl 3-nitrocinnamate (subsequently reduced to the 3-amino analogue) exhibit significantly higher binding affinity to nicotinic acetylcholine (nACh) receptors compared to those synthesized from the 3-chloro counterpart[1].
| Evidence Dimension | nACh Receptor Binding Affinity (Ki) of resulting analogue |
| Target Compound Data | 145 nM (Analogue from Methyl 3-nitrocinnamate) |
| Comparator Or Baseline | 3460 nM (Analogue from Methyl 3-chlorocinnamate) |
| Quantified Difference | 23.8-fold higher binding affinity for the nitro-derived (amino) analogue |
| Conditions | nACh receptor binding assay |
Directs medicinal chemists to procure the nitro-cinnamate over the chloro-cinnamate when targeting high-affinity nicotinic receptor binding profiles.
Due to its exceptionally high molar extinction coefficient (120,000 M⁻¹cm⁻¹) compared to the para-isomer, this compound is the optimal choice for formulating UV-cured resins, photolabile linkers, and photo-crosslinkable polymers where minimizing the concentration of the photoactive additive is critical for material integrity [1].
It serves as a highly specific, superior precursor for creating 3-aminocinnamate derivatives via selective nitro reduction. These derivatives yield homoazanicotine analogues with 23.8-fold higher nACh receptor affinity than those derived from chloro-cinnamates, making it the required starting material for this class of neuroactive compounds[2].
Process chemists must note its severe resistance to standard Michael additions and poor regiocontrol in Sharpless aminohydroxylation. It should only be procured for synthetic routes that avoid direct organometallic conjugate additions, or alternative malonate derivatives must be selected instead [3].